molecular formula C6H10ClNO B13509449 1-Chloro-3-isocyanato-3-methylbutane

1-Chloro-3-isocyanato-3-methylbutane

Cat. No.: B13509449
M. Wt: 147.60 g/mol
InChI Key: ZXRWQEQZKULTHY-UHFFFAOYSA-N
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Description

1-Chloro-3-isocyanato-3-methylbutane is an organic compound with the molecular formula C6H10ClNO It is a derivative of butane, featuring both a chlorine atom and an isocyanate group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-isocyanato-3-methylbutane can be synthesized through the reaction of 3-methyl-1-butanol with phosgene, followed by chlorination. The reaction typically involves the following steps:

    Formation of the isocyanate group: 3-methyl-1-butanol reacts with phosgene (COCl2) in the presence of a base such as pyridine to form 3-isocyanato-3-methylbutane.

    Chlorination: The resulting 3-isocyanato-3-methylbutane is then chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also crucial due to the use of hazardous reagents like phosgene and thionyl chloride.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-isocyanato-3-methylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding ureas, carbamates, or thiocarbamates.

    Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms (e.g., amines, alcohols) to form ureas or carbamates.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, toluene

    Catalysts: Tertiary amines, metal catalysts

Major Products Formed:

    Ureas: Formed by the reaction with amines

    Carbamates: Formed by the reaction with alcohols

    Thiocarbamates: Formed by the reaction with thiols

Scientific Research Applications

1-Chloro-3-isocyanato-3-methylbutane has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: The compound is utilized in the production of polyurethanes and other polymers due to its reactivity with polyols and amines.

    Material Science: It is employed in the modification of surfaces and materials to introduce functional groups that enhance properties such as adhesion, durability, and chemical resistance.

    Biological Research: The compound’s reactivity with biomolecules makes it useful in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 1-chloro-3-isocyanato-3-methylbutane involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as amines and alcohols, to form stable urea or carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and surface modification.

Comparison with Similar Compounds

    1-Chloro-3-methylbutane: Lacks the isocyanate group, making it less reactive in certain applications.

    1-Isocyanato-3-methylbutane: Similar structure but without the chlorine atom, affecting its reactivity and applications.

    1-Chloro-2-methylbutane: Different position of the chlorine atom, leading to different reactivity and properties.

Uniqueness: 1-Chloro-3-isocyanato-3-methylbutane is unique due to the presence of both chlorine and isocyanate functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

1-chloro-3-isocyanato-3-methylbutane

InChI

InChI=1S/C6H10ClNO/c1-6(2,3-4-7)8-5-9/h3-4H2,1-2H3

InChI Key

ZXRWQEQZKULTHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCl)N=C=O

Origin of Product

United States

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